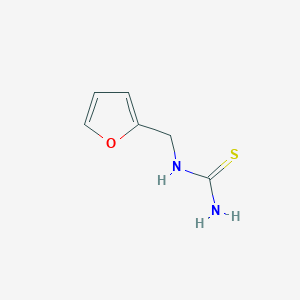

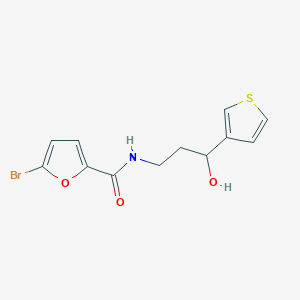

![molecular formula C17H14ClN3O3 B2873259 N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 958710-50-4](/img/structure/B2873259.png)

N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” is a compound that has been studied for its anticonvulsant effects . It has shown a pronounced anticonvulsant effect, significantly reducing the mortality of mice in models of seizures induced by various substances .

Molecular Structure Analysis

The molecular formula of this compound is C21H22ClN3O5 . The structure involves a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a quinazoline. The quinazoline part of the molecule contains a 2-aminoacetamide group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 431.9 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 8 rotatable bonds . Its exact mass and monoisotopic mass are both 431.1247985 g/mol . The topological polar surface area is 97 Ų .Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study focused on the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, evaluating their affinity to GABAergic biotargets and anticonvulsant activity in a PTZ-induced seizures model in mice. The synthesized compounds did not exhibit significant anticonvulsant activity, though two compounds showed a tendency towards such activity. This research highlighted the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation, establishing a correlation between in vivo studies and in silico calculations (Wassim El Kayal et al., 2022).

Cytotoxicity and Anticancer Activity

Another study synthesized substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, investigating their physicochemical properties, cytotoxicity, and anticancer activity. The compounds demonstrated considerable cytotoxicity and were particularly effective as anticancer agents against colon cancer, melanoma, and ovarian cancer cell lines (S. Kovalenko et al., 2012).

H1-Antihistaminic Agents

Research into novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones revealed their significant in vivo H1-antihistaminic activity on guinea pigs. One compound, in particular, showed a high level of protection against histamine-induced bronchospasm with minimal sedation, suggesting potential as a new class of H1-antihistaminic agents (V. Alagarsamy & P. Parthiban, 2012).

Mechanism of Action

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c18-12-5-3-4-11(8-12)9-19-15(22)10-21-16(23)13-6-1-2-7-14(13)20-17(21)24/h1-8H,9-10H2,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATCKBIDTXUGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

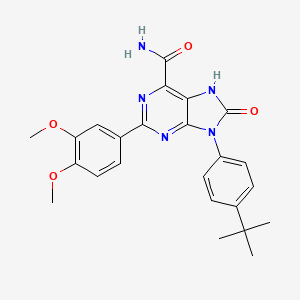

![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2873176.png)

![ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2873181.png)

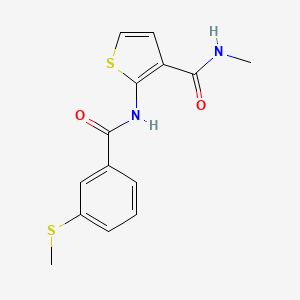

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2873184.png)

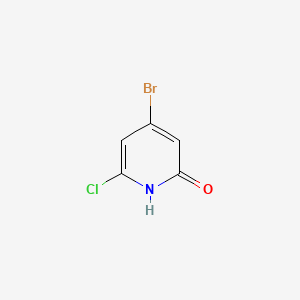

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2873186.png)

![1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B2873192.png)